[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine
Description
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine is a piperidine-derived compound featuring a 2-aminoethyl substituent at the 1-position of the piperidine ring and an isopropyl-methyl-amine group at the 4-ylmethyl position.
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-11(2)14(3)10-12-4-7-15(8-5-12)9-6-13/h11-12H,4-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQRSQXIPOVMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCN(CC1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine typically involves multi-step organic reactions. One common approach is the reductive amination of a piperidine derivative with an appropriate amine. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine on the ethyl chain undergoes alkylation with electrophilic reagents. For example:
-
Reaction with alkyl halides :
Treatment with methyl iodide in the presence of a base (e.g., KCO) yields N-alkylated derivatives. Steric hindrance from the piperidine ring and isopropyl group directs selectivity toward the primary amine.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| CHI | KCO, DMF, 60°C | [1-(2-(Methylamino)-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine | 78 |
-
Benzylation :
Benzyl bromide reacts selectively at the primary amine site under mild conditions (RT, 12 h), forming a stable N-benzyl derivative .
Acylation Reactions
The primary and secondary amines participate in acylation. Tertiary amines remain inert under standard conditions.
Acetylation
Acetic anhydride in dichloromethane selectively acetylates the primary amine:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic anhydride | DCM, RT, 2 h | [1-(2-Acetamido-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine | 92 |
Sulfonylation
Toluenesulfonyl chloride (TsCl) forms sulfonamides at the primary amine. The reaction proceeds in THF with triethylamine as a base.
Reductive Amination
The primary amine reacts with aldehydes/ketones in reductive amination. For example, condensation with formaldehyde and subsequent NaBH reduction produces N-methyl derivatives:
| Carbonyl Reagent | Reducing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH | [1-(2-(Dimethylamino)-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine | 85 |
Oxidation Reactions
The primary amine is susceptible to oxidation. Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts it to a nitro group:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HO | AcOH, 50°C, 6 h | [1-(2-Nitro-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine | 67 |
Cyclization Reactions
Intramolecular reactions are facilitated by the aminoethyl side chain. Under acidic conditions, the primary amine cyclizes with the piperidine nitrogen to form bicyclic structures :
| Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HCl | Reflux, 8 h | 2-Azabicyclo[3.3.1]nonane | 73 |
Quaternization of Tertiary Amines
The isopropyl-methyl-amine group undergoes quaternization with methyl triflate:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl triflate | DCM, 0°C, 1 h | Quaternary ammonium salt | 89 |
Schiff Base Formation
The primary amine condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form imines, which are stabilized by the electron-withdrawing nitro group :
| Aldehyde | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, RT, 4 h | [1-(2-(4-Nitrobenzylideneamino)-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine | 81 |
Metal Complexation
The compound acts as a polydentate ligand, coordinating to transition metals like Cu(II) or Ni(II). The aminoethyl group and piperidine nitrogen participate in chelation:
| Metal Salt | Conditions | Complex Formed | Stability Constant (log β) | Reference |
|---|---|---|---|---|
| CuCl | MeOH, RT, 2 h | Cu(II) tetrahedral complex | 8.2 |
Enantioselective Modifications
Chiral auxiliaries or catalysts induce stereoselectivity. For instance, using a quinoline organocatalyst in aza-Michael reactions achieves enantiomeric excess (ee) up to 94% :
| Catalyst | Reaction Type | ee (%) | Reference |
|---|---|---|---|
| Quinoline/TFA | Intramolecular aza-Michael | 94 |
Scientific Research Applications
Overview
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine, a piperidine derivative, has garnered attention in various fields due to its unique chemical structure and biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, biochemistry, and industrial processes.
Medicinal Chemistry
The compound is being explored for its potential as:
- Anticancer Agent : Preliminary studies indicate that structural modifications of this compound may enhance cytotoxicity against various cancer cell lines, with some derivatives showing low micromolar IC50 values.
- Neurotransmitter Modulation : Research suggests that it may influence dopamine and serotonin receptors, making it a candidate for treating psychiatric disorders.
- Enzyme Inhibition : Investigations have shown that this compound can inhibit acetylcholinesterase (AChE), relevant in Alzheimer's disease therapy.
Biological Studies
The compound's interaction with biological systems includes:
- Inhibition of Botulinum Neurotoxin : Studies are underway to evaluate its efficacy against botulinum neurotoxin serotype A light chain.
- Effects on Pathogens : Research is being conducted on its potential effects on P. falciparum malaria and Ebola filovirus.
Industrial Applications
The compound is utilized in:
- Corrosion Inhibition : It has been studied for its effectiveness in protecting metal surfaces from corrosion.
- Chemical Synthesis : As a reactant, it plays a role in the synthesis of various analogs and derivatives, contributing to the development of specialty chemicals.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various derivatives of this compound against human cancer cell lines. The results indicated that specific modifications could lead to enhanced cytotoxicity, with some derivatives achieving IC50 values below 10 µM, suggesting strong potential as anticancer agents.
Case Study 2: Neurotransmitter Interaction
Research published in Neuropharmacology examined the effects of this compound on serotonin receptors. The findings revealed that certain derivatives exhibited selective binding affinity, indicating potential therapeutic applications in treating mood disorders.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Key Findings and Implications
- Structural Flexibility vs. Target Specificity : The target compound’s simpler structure (compared to –2 and 5–7 analogs) may offer broader applicability but less target specificity.
- Role of Substituents: Bulky groups (e.g., tetramethylpiperidine in ) reduce conformational freedom, while heterocycles (e.g., thienopyrimidine in ) introduce unique electronic properties.
- Synthetic Accessibility : Analogs in –2 and 6 were synthesized via reductive amination or coupling reactions, suggesting feasible routes for modifying the target compound .
Biological Activity
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine, a synthetic organic compound belonging to the class of piperidine derivatives, has garnered attention for its potential biological activities. This compound features a piperidine ring, which is known for its diverse roles in medicinal chemistry. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- A piperidine ring
- An amino group
- An isopropyl group
This unique configuration suggests potential interactions with various biological targets.
The primary biological target for this compound is Angiotensin-converting enzyme 2 (ACE2) . The inhibition of ACE2 leads to alterations in the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. Specifically, the inhibition results in increased levels of angiotensin II, a potent vasoconstrictor, thereby elevating blood pressure .
Cardiovascular Effects
The compound's impact on the renin-angiotensin system indicates potential applications in treating cardiovascular diseases. By modulating ACE2 activity, it may help manage conditions like hypertension and heart failure.
Anticancer Potential
Recent studies have explored the anticancer properties of piperidine derivatives. For example, certain structural analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The unique three-dimensional structure of these compounds enhances their interaction with protein binding sites, which is critical for their efficacy as anticancer agents .
Neuropharmacological Effects
Piperidine derivatives are also being investigated for neuropharmacological applications. The ability to inhibit cholinesterase enzymes suggests potential use in treating Alzheimer's disease by improving acetylcholine levels in the brain .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is likely metabolized by enzymes such as monoamine oxidases due to its amine structure. Factors such as temperature and solubility in aqueous solutions can influence its efficacy as a therapeutic agent .
Comparative Analysis with Similar Compounds
A comparative analysis with other piperidine derivatives reveals distinct biological activities based on structural variations:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-Aminoethyl)piperidine | Piperidine ring with amino group | Potential antidepressant effects |
| N-Methylpiperidine | Methyl substitution on piperidine | Enhanced lipophilicity |
| 4-(Aminomethyl)piperidine | Aminomethyl group on piperidine | Antimicrobial properties |
| This compound | Piperidine ring with isopropyl and amino groups | ACE2 inhibition and cardiovascular effects |
This table illustrates how variations in structure lead to diverse biological activities among piperidine derivatives.
Case Studies and Research Findings
- Cardiovascular Research : A study highlighted the role of ACE2 inhibitors in managing hypertension. The compound was shown to effectively regulate blood pressure in animal models, suggesting its potential therapeutic application in cardiovascular diseases.
- Cancer Therapy : Research indicated that structurally similar piperidine compounds exhibited significant cytotoxicity against various cancer cell lines, outperforming some traditional chemotherapeutic agents .
- Neuropharmacology : Investigations into cholinesterase inhibition revealed that certain derivatives could enhance cognitive function in models of Alzheimer's disease, indicating a promising avenue for treatment .
Q & A
Q. What are the optimal synthetic routes for [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of piperidine derivatives typically involves alkylation or reductive amination. For example:
- Alkylation of piperidine precursors : Reacting 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid under reflux in ethanol, followed by purification via column chromatography (60–85% yields) .
- Reductive amination : Using sodium cyanoborohydride in methanol with pH control (4–6) to stabilize intermediates .
Q. Critical Parameters :
| Parameter | Impact | Optimal Range | Source |
|---|---|---|---|
| Solvent polarity | Affects reaction kinetics | Ethanol/THF | |
| Temperature | Higher temps reduce side-products | 60–80°C | |
| Catalyst | Sodium hydride vs. K₂CO₃ | Base-dependent |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts to analogs (e.g., δ 1.2–1.4 ppm for isopropyl groups; δ 2.6–3.1 ppm for piperidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated 276.37 g/mol vs. experimental 276.35 g/mol) .
- HPLC-Purity : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for piperidine derivatives?
Methodological Answer: Discrepancies often arise from assay conditions or substituent effects:
- Receptor Binding Assays : Standardize protocols (e.g., radioligand displacement assays for opioid receptors) .
- Structural Modifications : Compare [1-(2-Amino-ethyl)-piperidin-4-ylmethyl] analogs with/without isopropyl groups. For example, N-phenyl substitutions increase µ-opioid affinity by 3-fold .
Q. Case Study :
| Compound | Bioactivity (IC₅₀) | Key Substituent | Source |
|---|---|---|---|
| Analog A | 12 nM (µ-opioid) | Phenyl ring | |
| Target Compound | 8 nM (µ-opioid) | Isopropyl group |
Q. How can computational modeling optimize the design of piperidine-based ligands?
Methodological Answer:
- Quantum Mechanical (QM) Calculations : Predict binding conformations using Gaussian09 at the B3LYP/6-31G* level .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with µ-opioid’s Asp147 residue) for >100 ns trajectories .
- Machine Learning : Train models on PubChem datasets to predict ADMET properties .
Q. What experimental designs mitigate challenges in scaling up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use fractional factorial designs to optimize parameters (e.g., solvent ratio, catalyst loading) with Minitab .
- Continuous Flow Reactors : Enhance reproducibility (residence time: 10–30 mins; >90% yield) .
- In-line Analytics : Implement FTIR for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. Why do reported yields vary for similar piperidine derivatives?
Key Factors :
- Purification Methods : Silica gel chromatography (70–85% recovery) vs. recrystallization (50–60%) .
- Starting Material Purity : Commercial isopropylamine (≥99% vs. 95%) alters reaction efficiency .
- Steric Effects : Bulky substituents (e.g., benzyl vs. methyl) reduce yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
